molecular formula C9H9FO3 B14760325 2-Fluoro-4-methoxy-3-methylbenzoic acid

2-Fluoro-4-methoxy-3-methylbenzoic acid

Cat. No.: B14760325
M. Wt: 184.16 g/mol
InChI Key: CYUTXEPZRXNVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-methoxy-3-methylbenzoic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the second position, a methoxy group at the fourth position, and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methoxy-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoro-4-methoxy-3-methylbenzoyl chloride with a suitable nucleophile, such as water or an alcohol, under basic conditions . Another method involves the direct fluorination of 4-methoxy-3-methylbenzoic acid using a fluorinating agent like Selectfluor .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxy-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-Fluoro-4-methoxy-3-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxy-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The methoxy and methyl groups can also influence the compound’s lipophilicity and overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylbenzoic acid
  • 2-Fluoro-3-methoxy-4-methylbenzoic acid
  • 2-Fluoro-4-methoxybenzoic acid

Uniqueness

2-Fluoro-4-methoxy-3-methylbenzoic acid is unique due to the specific arrangement of its substituents, which can significantly impact its chemical reactivity and biological activity. The presence of both a fluorine atom and a methoxy group on the benzene ring can enhance its stability and binding properties compared to similar compounds .

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

2-fluoro-4-methoxy-3-methylbenzoic acid

InChI

InChI=1S/C9H9FO3/c1-5-7(13-2)4-3-6(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

CYUTXEPZRXNVLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.